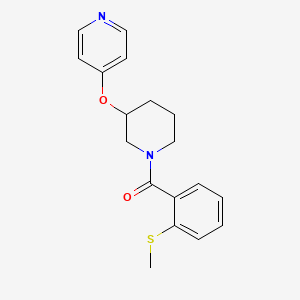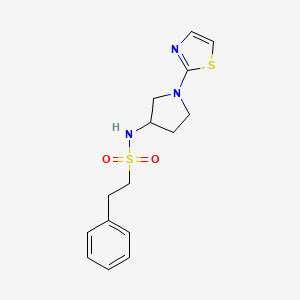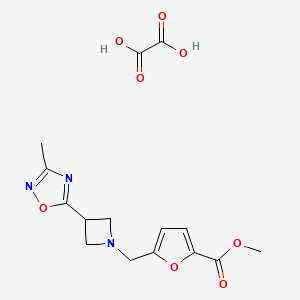![molecular formula C14H14ClN3OS2 B2487355 {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone CAS No. 303151-40-8](/img/structure/B2487355.png)
{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds involves multiple steps, starting from basic aromatic acids or sulfonamides, leading to the formation of thiadiazole derivatives. For instance, a process described involves the esterification of 4-chlorobenzoic acid, followed by hydrazination, salt formation, and cyclization, eventually yielding thiadiazole sulfonamides with confirmed structures through NMR, IR, and elemental analysis (Chen et al., 2010). Such methodologies could be adapted for synthesizing the compound by incorporating the appropriate piperidino methanone moiety in the final steps.
Molecular Structure Analysis
The molecular structure of related compounds reveals a variety of conformations depending on the substituents and their interactions. Crystallographic studies provide detailed insights into the spatial arrangements, confirming configurations such as chair conformations for piperidine rings and distorted tetrahedral geometries around sulfur atoms (Naveen et al., 2015). These structural analyses contribute to understanding the three-dimensional arrangement and potential reactivity of the compound .
Chemical Reactions and Properties
Chemical properties of thiadiazole and piperidinyl methanone derivatives often involve interactions with various nucleophiles, leading to a wide range of potential reactions. The reactivity can be influenced by the presence of chlorophenyl and thiadiazolyl groups, with potential for nucleophilic attack, substitution reactions, and the formation of various adducts as seen in closely related compounds (Eckhardt et al., 2020).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form are crucial for understanding the behavior of chemical compounds in different environments. While specific data on "{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone" is not directly available, analogs exhibit distinct physical characteristics based on their molecular structures, solubility in various solvents, and crystallization patterns, which can be inferred through spectroscopic and crystallographic studies (Karthik et al., 2021).
Chemical Properties Analysis
The chemical behavior of thiadiazole compounds is significantly affected by their functional groups. For instance, the reactivity towards electrophiles or nucleophiles, acid-base behavior, and potential for forming hydrogen bonds or other non-covalent interactions can provide insights into the compound's chemical properties. Studies on similar compounds highlight the role of sulfur, nitrogen, and oxygen atoms in facilitating various chemical reactions, including those relevant to biological activity (Srivastava et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
- Compounds related to "{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone" have been synthesized and tested for antiviral activity. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were found to have anti-tobacco mosaic virus activity (Chen et al., 2010).
Antimicrobial Activity
- A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and displayed significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
- Diphenyl piperazine-based sulfanilamides, synthesized from (4-chlorophenyl)(phenyl)methanone, demonstrated effective inhibitory potency against bacterial strains (Wang et al., 2011).
Anticancer and Antituberculosis Studies
- Research has also been conducted on derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone for their potential anticancer and antituberculosis activities. Some of these compounds exhibited significant effects in vitro (Mallikarjuna et al., 2014).
Synthesis for Alzheimer’s Disease
- N-substituted derivatives of a compound related to "{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone" were synthesized as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme (Rehman et al., 2018).
Structural Analysis and Spectral Characterization
- Detailed structural and spectral characterization of related compounds has been conducted. For example, the crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone adducts were analyzed (Revathi et al., 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is the human glycolate oxidase (hGOX) . Glycolate oxidase is a peroxisomal flavoenzyme that generates glyoxylate at the expense of oxygen . It’s also suggested that the compound might have a desirable fitting pattern in the LmPTR1 pocket .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme. The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .
Biochemical Pathways
The compound affects the glyoxylate metabolic pathway. When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys .
Result of Action
The compound’s action results in the inhibition of glycolate oxidase, thereby preventing the formation of glyoxylate and subsequent formation of calcium oxalate deposits . This could potentially be beneficial in the treatment of conditions such as hyperoxaluria types 1 and 2 .
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c15-10-4-6-11(7-5-10)20-14-12(16-17-21-14)13(19)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORVZCGVHDVAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)
![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
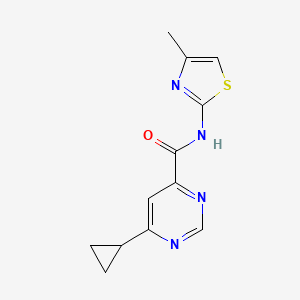
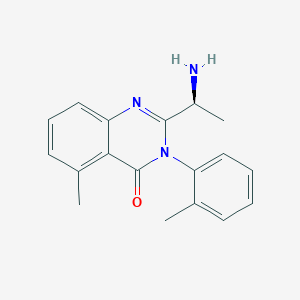

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)
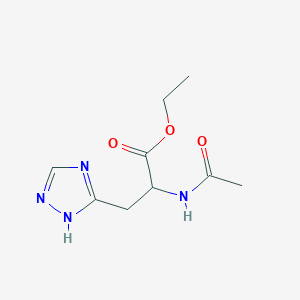
![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)
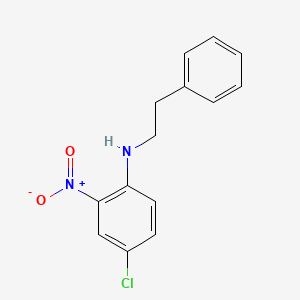
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)
